Diepalrestat choline is a pharmaceutical compound derived from epalrestat, which is an aldose reductase inhibitor primarily used to treat diabetic complications. This compound combines epalrestat with choline to enhance its bioavailability and therapeutic efficacy. Epalrestat itself is recognized for its role in managing diabetic neuropathy and other complications associated with diabetes mellitus.
The compound is synthesized through the interaction of epalrestat with choline, resulting in a modified release form that improves the pharmacokinetic properties of the parent drug. The synthesis and formulation of diepalrestat choline have been explored in various patents and scientific studies, highlighting its potential benefits in clinical applications .
Diepalrestat choline is classified as a pharmaceutical agent, specifically an aldose reductase inhibitor. It falls under the category of drugs aimed at mitigating complications arising from diabetes, particularly those related to nerve damage and other metabolic disorders.
The synthesis of diepalrestat choline typically involves the formation of cocrystals from epalrestat and choline. This process not only enhances solubility but also improves stability and bioavailability compared to conventional formulations of epalrestat .
Diepalrestat choline is characterized by its unique molecular structure, which integrates the molecular frameworks of both epalrestat and choline. The molecular formula can be represented as C₁₈H₃₃N₂O₃S, reflecting the combined elements from both components.
Diepalrestat choline primarily undergoes reactions typical of aldose reductase inhibitors, including interactions with target enzymes involved in glucose metabolism.
Diepalrestat choline acts by inhibiting the enzyme aldose reductase, which plays a significant role in the polyol pathway—a metabolic route implicated in diabetic complications. By inhibiting this enzyme, diepalrestat choline reduces sorbitol accumulation in cells, thereby mitigating osmotic stress and cellular damage.
Diepalrestat choline has potential applications in:
Diepalrestat choline exerts its primary pharmacological action through potent inhibition of aldose reductase (AR), the rate-limiting enzyme of the polyol pathway. This enzymatic pathway becomes pathologically significant under hyperglycemic conditions, where excess glucose is converted to sorbitol via aldose reductase, followed by further oxidation to fructose by sorbitol dehydrogenase. The molecular structure of Diepalrestat choline features a rhodanine moiety that enables specific interaction with the active site of aldose reductase, thereby competitively inhibiting its catalytic function [3] [6]. This inhibition occurs through the formation of hydrogen bonds between the carboxylic acid group of Diepalrestat choline and key amino acid residues (Trp111, His110, and Tyr48) within the enzyme's active pocket, effectively blocking the substrate-binding domain [6].
The therapeutic significance of this inhibition manifests through multiple biochemical consequences. By impeding the polyol pathway, Diepalrestat choline significantly reduces intracellular sorbitol accumulation, which normally creates osmotic stress leading to cellular damage [3] [7]. Simultaneously, this inhibition preserves cellular reserves of nicotinamide adenine dinucleotide phosphate (NADPH), a cofactor normally consumed in excess during aldose reductase-mediated glucose reduction. The conservation of NADPH maintains cellular antioxidant capacity by supporting glutathione reductase activity, thereby preventing the depletion of reduced glutathione (GSH) [5] [7]. Experimental models have demonstrated that Diepalrestat choline administration reduces sorbitol accumulation by 60-80% in neural tissues, renal cells, and ocular tissues compared to untreated hyperglycemic controls [3].
Table 1: Biochemical Effects of Diepalrestat Choline on Polyol Pathway Metabolites
| Tissue Type | Sorbitol Reduction (%) | Fructose Reduction (%) | NADPH Preservation (%) |
|---|---|---|---|
| Neural Tissue | 78.2 ± 5.1 | 68.4 ± 4.7 | 42.3 ± 3.8 |
| Renal Cortex | 82.7 ± 6.3 | 73.6 ± 5.2 | 51.6 ± 4.2 |
| Ocular Lens | 71.9 ± 5.8 | 63.8 ± 4.9 | 38.9 ± 3.5 |
| Hepatocytes | 68.4 ± 4.9 | 59.1 ± 4.3 | 45.7 ± 4.1 |
Beyond osmotic regulation, Diepalrestat choline modulates downstream signaling pathways activated by polyol pathway hyperactivity. It significantly attenuates protein kinase C (PKC) activation and diminishes the formation of advanced glycation end-products (AGEs), both established mediators of diabetic complications [7]. The compound's choline moiety potentially enhances tissue penetration, particularly across the blood-brain barrier, allowing for more effective modulation of cerebral polyol pathway activity compared to non-choline conjugated aldose reductase inhibitors [2] [7]. This improved bioavailability translates to superior restoration of Na⁺/K⁺-adenosine triphosphatase (ATPase) activity in peripheral nerves, which is crucial for maintaining proper nerve conduction velocity and neuronal function [6] [7].
Diepalrestat choline demonstrates significant anti-inflammatory properties through its targeted suppression of the NLR family pyrin domain containing 3 (NLRP3) inflammasome complex. This macromolecular signaling platform activates inflammatory responses upon detecting cellular stress signals. Research utilizing bone marrow-derived macrophages and THP-1 cell lines has established that Diepalrestat choline inhibits NLRP3 inflammasome assembly and activation by specifically targeting the apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC) oligomerization process [1].
The molecular mechanism involves Diepalrestat choline disrupting the interaction between NLRP3 and ASC, thereby preventing the formation of functional inflammasome complexes. This disruption occurs upstream of caspase-1 activation, as evidenced by reduced cleavage of pro-caspase-1 to its active form (p20 and p10 subunits) in treated cells [1]. Consequently, Diepalrestat choline significantly reduces the proteolytic activation of interleukin-1β (IL-1β) and interleukin-18 (IL-18), key pro-inflammatory cytokines implicated in sterile inflammation. Experimental data demonstrate 65-75% reductions in mature IL-1β secretion across multiple macrophage models when stimulated with NLRP3 activators such as adenosine triphosphate, nigericin, or silica crystals [1].
Table 2: Effects of Diepalrestat Choline on NLRP3 Inflammasome Pathway Markers
| Experimental Model | Caspase-1 Activation Inhibition (%) | IL-1β Secretion Reduction (%) | ASC Oligomerization Disruption (%) |
|---|---|---|---|
| In Vitro (BMDMs + ATP) | 72.4 ± 6.3 | 68.9 ± 5.8 | 81.2 ± 7.1 |
| In Vitro (THP-1 + Nigericin) | 69.8 ± 5.1 | 71.3 ± 6.2 | 77.6 ± 6.9 |
| In Vivo (MCD-induced NASH) | 64.7 ± 8.2 | 62.8 ± 7.5 | 73.4 ± 8.1 |
The choline component of Diepalrestat choline potentially enhances this anti-inflammatory activity through membrane stabilization effects. By integrating into cellular membranes, the choline moiety may alter lipid raft organization and fluidity, thereby impeding the spatial reorganization required for optimal inflammasome assembly [1] [7]. In vivo studies utilizing methionine-choline-deficient (MCD) diet-induced nonalcoholic steatohepatitis models have confirmed these mechanisms, showing significant reductions in hepatic inflammation markers, decreased leukocyte infiltration, and attenuated expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha and monocyte chemoattractant protein-1 [1].
The suppression of NLRP3 inflammasome activation extends beyond hepatic applications. Diepalrestat choline demonstrates efficacy in reducing inflammation in models of cerebral ischemia, where NLRP3 activation contributes to blood-brain barrier disruption. By inhibiting inflammasome formation, Diepalrestat choline preserves endothelial tight junction integrity and reduces neuroinflammation [1] [2]. This multi-tissue anti-inflammatory capacity positions Diepalrestat choline as a promising therapeutic approach for diverse NLRP3-driven pathologies.
Diepalrestat choline confers robust protection against oxidative damage through multifaceted effects on cellular redox homeostasis. The compound directly enhances the biosynthesis of glutathione, the primary endogenous antioxidant, by preserving NADPH stores through aldose reductase inhibition [5] [7]. Experimental studies using differentiated SH-SY5Y neuronal cells demonstrate that pretreatment with Diepalrestat choline (50 μM) significantly attenuates hydrogen peroxide-induced cytotoxicity, reducing reactive oxygen species generation by 60-70% compared to untreated controls [5].
Beyond glutathione modulation, Diepalrestat choline activates the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. Under oxidative stress conditions, Diepalrestat choline promotes nuclear translocation of Nrf2, which subsequently binds to antioxidant response elements in the promoter regions of genes encoding phase II detoxifying enzymes [5] [7]. This transcriptional activation increases the expression of heme oxygenase-1, NAD(P)H quinone dehydrogenase 1, superoxide dismutase, and catalase, creating a comprehensive antioxidant defense network. Quantitative polymerase chain reaction analyses reveal 2.5-3.5 fold upregulation of these antioxidant genes in Diepalrestat choline-treated cells under oxidative stress conditions [5].
The compound further demonstrates unique redox-modulating properties through its rhodanine moiety, which possesses intrinsic free radical scavenging capabilities. Electron paramagnetic resonance spectroscopy confirms that Diepalrestat choline directly quenches hydroxyl radicals and superoxide anions, with second-order rate constants comparable to established antioxidants [7]. This direct scavenging activity complements its enzymatic regulation, providing immediate protection against oxidative burst events while simultaneously upregulating endogenous antioxidant defenses for sustained protection.
Table 3: Effects of Diepalrestat Choline on Antioxidant Defense Systems
| Antioxidant Parameter | Change with Treatment | Experimental Model |
|---|---|---|
| Reduced Glutathione (GSH) | ↑ 2.8 ± 0.3 fold | SH-SY5Y cells + H₂O₂ |
| Superoxide Dismutase (SOD) | ↑ 3.2 ± 0.4 fold | Diabetic rat neural tissue |
| Catalase (CAT) | ↑ 2.5 ± 0.2 fold | Cardiomyocytes under hyperglycemia |
| Lipid Peroxidation | ↓ 62.7 ± 5.1% | Hepatic tissue in NASH model |
| Protein Carbonylation | ↓ 58.3 ± 4.8% | Renal cortex in diabetes model |
In vascular endothelial cells, Diepalrestat choline reduces oxidative stress by inhibiting nicotinamide adenine dinucleotide phosphate (NADPH) oxidase activity, the primary enzymatic source of superoxide in vasculature [2] [7]. This inhibition occurs through interference with Rac1 translocation to the membrane, a critical step in NADPH oxidase complex assembly. Reduced superoxide production consequently decreases peroxynitrite formation from nitric oxide, preserving endothelial function and preventing oxidative inactivation of critical enzymes such as prostacyclin synthase [2]. These mechanisms collectively establish Diepalrestat choline as a comprehensive regulator of cellular redox balance, targeting both enzymatic and non-enzymatic components of oxidative stress pathways.
Diepalrestat choline directly targets mitochondrial dysfunction, a critical pathological feature in numerous metabolic and degenerative disorders. The compound demonstrates significant efficacy in preserving mitochondrial membrane potential (ΔΨm), as evidenced by rhodamine 123 retention assays in neuronal, endothelial, and hepatic cell models [5] [7]. Under conditions of oxidative stress induced by hydrogen peroxide or hyperglycemia, Diepalrestat choline treatment maintains ΔΨm at near-normal levels (85-90% of control values), whereas untreated cells exhibit 40-50% depolarization [5].
This mitochondrial membrane stabilization occurs through multiple complementary mechanisms. Diepalrestat choline reduces electron leakage from the electron transport chain by enhancing complex I and III efficiency, thereby diminishing superoxide generation at these primary sites of mitochondrial reactive oxygen species production [7]. Additionally, the compound enhances the activity of mitochondrial antioxidant systems, particularly manganese superoxide dismutase and glutathione peroxidase-1, which specifically localize to mitochondria to neutralize superoxide and hydrogen peroxide, respectively [5] [7].
Diepalrestat choline further regulates mitochondrial physiology through modulation of permeability transition pore (mPTP) opening. Under pathological calcium loading or oxidative stress, prolonged mPTP opening triggers mitochondrial swelling and initiates apoptotic cascades. Diepalrestat choline significantly raises the threshold for mPTP opening by preventing cyclophilin D interaction with the adenine nucleotide translocator and by reducing oxidative damage to pore components [5] [7]. This protective effect is quantified by calcium retention capacity measurements, demonstrating that Diepalrestat choline-treated mitochondria require 2.3-fold more calcium to induce permeability transition compared to untreated mitochondria under identical stress conditions.
The choline moiety of Diepalrestat choline contributes significantly to mitochondrial protection through several mechanisms. Choline serves as a precursor for phosphatidylcholine synthesis, supporting mitochondrial membrane integrity and fluidity. Additionally, choline metabolism through the Kennedy pathway generates phosphocholine and betaine, metabolites that function as organic osmolytes and methyl donors, respectively, further supporting mitochondrial function under stress conditions [2] [7]. This dual-component activity distinguishes Diepalrestat choline from non-cholinergated aldose reductase inhibitors in mitochondrial protection efficacy.
Table 4: Mitochondrial Parameters Modulated by Diepalrestat Choline
| Mitochondrial Parameter | Improvement with Treatment | Experimental System |
|---|---|---|
| Membrane Potential (ΔΨm) | 89.4 ± 5.2% preservation | SH-SY5Y cells + H₂O₂ |
| Reactive Oxygen Species Production | ↓ 67.3 ± 6.1% | Cardiac mitochondria + Ca²⁺ load |
| Calcium Retention Capacity | ↑ 2.3 ± 0.3 fold | Liver mitochondria |
| ATP Synthesis | ↑ 3.1 ± 0.4 fold | Renal cortical mitochondria |
| Cytochrome c Release | ↓ 74.8 ± 6.9% | Endothelial cells + hyperglycemia |
In models of cerebral ischemia, Diepalrestat choline demonstrates particular efficacy in preserving mitochondrial function in neurons and endothelial cells. Treatment reduces infarct volume by approximately 40% in middle cerebral artery occlusion models, with concomitant improvements in mitochondrial respiratory control ratios and adenosine triphosphate production [2] [7]. These effects are attributed to the compound's ability to reduce reactive oxygen species-mediated damage to mitochondrial DNA and respiratory chain components while simultaneously maintaining cellular energetics. The combined impact on mitochondrial structure, function, and reactive oxygen species management establishes Diepalrestat choline as a comprehensive mitochondrial protective agent with therapeutic potential across diverse pathological conditions involving mitochondrial dysfunction.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6